Acide 4-hydrazinobenzènesulfonique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-hydrazinobenzenesulfonic acid and its derivatives involves multiple methods, including microwave irradiation, which has been shown to offer a more efficient approach compared to conventional heating. This method facilitates the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, highlighting the versatility of 4-hydrazinobenzenesulfonic acid in generating a wide range of chemical entities with potential biological activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-hydrazinobenzenesulfonic acid derivatives, such as 4-hydrazinobenzoic acid hydrochloride, has been elucidated using techniques like FT-IR spectroscopy and X-ray diffraction. These compounds typically crystallize in a triclinic system, forming colorless needles. The detailed crystallographic analysis reveals complex three-dimensional frameworks stabilized by hydrogen bonding, underscoring the compound's intricate molecular architecture (Morales-Toyo et al., 2020).

Chemical Reactions and Properties

4-Hydrazinobenzenesulfonic acid participates in diverse chemical reactions, including its use as a reagent for spectrophotometric studies. For example, it has been employed in the spectrophotometric determination of palladium, showcasing its utility in analytical chemistry for metal ion detection (Lozynska et al., 2015).

Physical Properties Analysis

The physical properties of 4-hydrazinobenzenesulfonic acid derivatives are closely linked to their molecular structure. For instance, the crystalline form and hydrogen bonding networks significantly influence their solubility, melting points, and stability. Detailed studies on compounds like 4-hydrazinobenzoic acid hydrochloride provide insight into these aspects, offering a deeper understanding of how structural features affect physical properties (Morales-Toyo et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-hydrazinobenzenesulfonic acid derivatives are characterized by their reactivity towards various electrophiles and nucleophiles. This reactivity profile facilitates their application in synthesizing a broad array of chemical products, including pharmaceuticals and dyestuffs. The compound's ability to undergo reactions such as cyclization, diazotization, and condensation with aldehydes to form Schiff bases underscores its chemical versatility and importance in organic synthesis (Gul et al., 2016).

Applications De Recherche Scientifique

Fonctionnalisation et réduction de l'oxyde de graphène

L'acide 4-hydrazinobenzènesulfonique (HBS) a été utilisé pour fonctionnaliser et réduire simultanément l'oxyde de graphène (GO) . Le groupe acide sulfonique hydrophile du HBS est greffé à la surface du GO par une liaison covalente . Ce processus en une seule étape et respectueux de l'environnement donne du GO réduit par HBS (HBS-rGO), qui présente un espace intercouche accru et une meilleure dispersibilité aqueuse .

Préparation de nanocomposites polymères

La fonctionnalisation et la réduction du GO par le HBS permettent également l'application du graphène dans les nanocomposites polymères fonctionnels . La viscosité du composite HBS-rGO à base de résine époxy peut être régulée en ajustant la teneur en HBS-rGO . Cela ouvre des possibilités pour l'application du graphène dans les revêtements spéciaux à base d'eau<a aria-label="1: The viscosity of the epoxy resin-based HBS-rGO composite can be regulated by adjusting the content of HBS-rGO12" data-citationid="edf632ac-0fa9-2802-433b-af8965711044-26" h="ID=SERP,5015.1" href

Safety and Hazards

4-Hydrazinobenzenesulfonic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Orientations Futures

4-Hydrazinobenzenesulfonic acid has been used in the simultaneous reduction and functionalization of Graphene Oxide . This process resulted in the preparation of hydrophilic functionalized graphene, which has potential applications in functional polymer nanocomposites, such as specialty water-based coatings . This represents a promising direction for the future use of 4-Hydrazinobenzenesulfonic acid .

Mécanisme D'action

Target of Action

4-Hydrazinobenzenesulfonic acid is primarily used as an intermediate in the manufacture of various products, including pharmaceuticals, dyes, and other organic synthesis . It has active applications in organic synthesis for agrochemicals, pharmaceuticals, photographic, heat stabilizers, polymerization catalysts, flame-retardants, blowing agents for plastics, explosives, and dyes . .

Mode of Action

As an intermediate in various chemical reactions, it likely interacts with other compounds to facilitate the synthesis of the desired end products .

Biochemical Pathways

As an intermediate in chemical synthesis, it likely participates in various reactions that lead to the formation of a wide range of compounds .

Pharmacokinetics

As an intermediate in chemical synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydrazinobenzenesulfonic acid. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action and stability may be affected by factors such as air quality, temperature, and the presence of other chemicals .

Propriétés

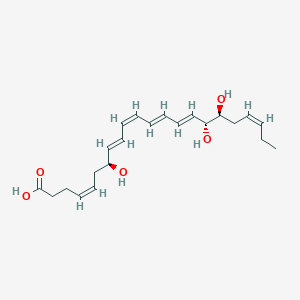

IUPAC Name |

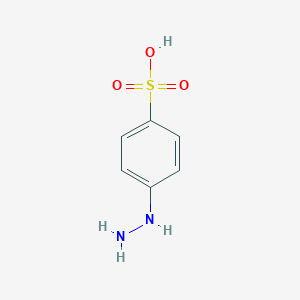

4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059177 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98-71-5, 854689-07-9 | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Hydrazinobenzenesulfonic acid interact with graphene oxide, and what are the downstream effects on the material properties?

A1: 4-Hydrazinobenzenesulfonic acid (HBS) interacts with graphene oxide (GO) through a dual mechanism:

- Functionalization: Simultaneously, the hydrophilic sulfonic acid group (-SO3H) in HBS covalently bonds to the graphene surface. This functionalization improves the aqueous dispersibility of the reduced graphene oxide (rGO) by increasing its hydrophilicity. []

Q2: What are the analytical techniques used to characterize the 4-Hydrazinobenzenesulfonic acid-reduced graphene oxide (HBS-rGO)?

A2: The successful preparation and characterization of HBS-rGO were confirmed using a combination of techniques:

- Microscopy: Scanning electron microscopy (SEM) was used to visualize the morphology and structure of the material. []

- Spectroscopy:

- X-ray diffraction (XRD) provided insights into the interlayer spacing and crystallinity. []

- Raman spectroscopy helped analyze the changes in the vibrational modes of the graphene lattice, confirming the reduction of GO. []

- Fourier transform infrared spectra (FTIR) identified the presence of specific functional groups (like -SO3H) on the graphene surface. []

- X-ray photoelectron spectroscopy (XPS) determined the elemental composition and chemical states of the elements present in the material. []

- Thermal Analysis: Thermogravimetric analysis (TGA) was employed to assess the thermal stability and the amount of functional groups attached to the rGO. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)